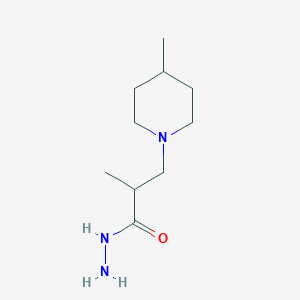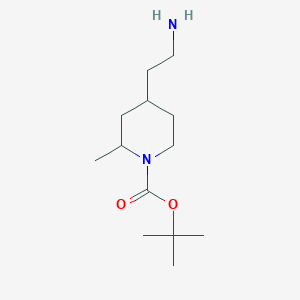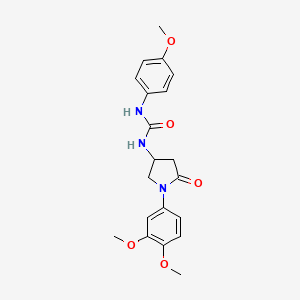
2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide” is a chemical compound with the molecular formula C10H21N3O and a molecular weight of 199.3 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide” is 1S/C10H21N3O/c1-8-3-5-13(6-4-8)7-9(2)10(14)12-11/h8-9H,3-7,11H2,1-2H3,(H,12,14) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Molecular Structure and Solution Behavior
The study by E. Matczak-Jon et al. (2005) sheds light on the molecular organization and crystal-packing preferences of heterocyclic amines derivatives, including structures similar to 2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide. The research highlights the role of topochemical ring modification and intramolecular hydrogen bonds in determining the solid-state organization of these molecules. The study also emphasizes the flexibility and conformational dynamics of these compounds in solution, affected by the placement of substituents on the heterocyclic ring. This insight could be crucial for understanding the behavior of 2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide in various states and its potential applications in material science or pharmaceuticals (E. Matczak-Jon et al., 2005).
Synthesis and Chemical Properties
N. Prévost and M. Shipman (2002) discuss the synthesis of substituted piperidines through radical rearrangement reactions. Although not directly studying 2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide, their work offers valuable insights into the synthetic pathways and chemical properties of related piperidine structures. Such synthetic methods and chemical behaviors could be relevant for the synthesis or modification of 2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide in a laboratory setting or for industrial applications (N. Prévost & M. Shipman, 2002).
Optical Properties and Applications
K. Naseema et al. (2012) conducted research on the third order nonlinear optical properties of propane hydrazides, closely related to 2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide. Their findings indicate potential applications in optical devices like optical limiters and optical switches, suggesting that similar investigations on 2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide could uncover valuable applications in the field of photonics and optoelectronics (K. Naseema et al., 2012).
Polymer Science Applications
H. Kricheldorf and J. Awe (1989) studied nematic polyurethanes derived from structures including bipiperidine derivatives, which share features with 2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide. Their work on the inherent viscosities, thermal stability, and solid-state structures of these polyurethanes could provide a foundation for exploring the use of 2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide in the development of novel polymeric materials with specific mechanical or thermal properties (H. Kricheldorf & J. Awe, 1989).
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-3-(4-methylpiperidin-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-8-3-5-13(6-4-8)7-9(2)10(14)12-11/h8-9H,3-7,11H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICVNNCMNCTDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(C)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[b]thiophen-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2641659.png)


![2-(4-fluorophenyl)-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2641667.png)





![3-(1-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2641676.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2641677.png)
![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2641679.png)

